Product packaging for Sodium 2-fluorobenzoate(Cat. No.:CAS No. 490-97-1)

Sodium 2-fluorobenzoate

Cat. No.: B1304024
CAS No.: 490-97-1
M. Wt: 163.10 g/mol
InChI Key: YIZOXOUTDFWAOL-UHFFFAOYSA-N
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Description

Contextual Significance of Fluorinated Benzoates in Modern Chemical Science

Fluorinated benzoates are a class of organic compounds that have garnered significant attention in chemical research. The introduction of a fluorine atom onto a benzoate (B1203000) structure can dramatically alter the molecule's physical, chemical, and biological properties. mdpi.com This is due to fluorine's high electronegativity, small size, and the strength of the carbon-fluorine bond. mdpi.comethz.ch These characteristics can enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets, making fluorinated compounds highly valuable in drug design and medicinal chemistry. mdpi.comsolubilityofthings.comcymitquimica.comchemimpex.com The presence of fluorine can also influence the reactivity of the carboxyl group, impacting its use in organic synthesis. Halogenated benzoates, including fluorinated derivatives, are recognized as an important class of biologically active compounds with applications as antimicrobial and anticancer agents. researchgate.netdergipark.org.tr

Overview of Foundational Research Directions for Sodium 2-Fluorobenzoate (B1215865)

Sodium 2-fluorobenzoate, the sodium salt of 2-fluorobenzoic acid, serves as a key starting material and intermediate in various chemical processes. lookchem.com Foundational research on this compound has explored its utility as a building block in the synthesis of more complex molecules. lookchem.compubcompare.ai Its applications span the pharmaceutical and agrochemical industries, where it is used as a precursor for active ingredients. lookchem.comchemimpex.com Research has also focused on its role in the development of specialty chemicals and materials. lookchem.com Furthermore, the environmental fate and biodegradability of fluorobenzoates, including the 2-fluoro isomer, have been a subject of study to understand their impact and potential for bioremediation. core.ac.uk

Scope and Objectives of Current Academic Inquiry Pertaining to 2-Fluorobenzoate Derivatives

Current academic inquiry into 2-fluorobenzoate derivatives is broad and multifaceted. Researchers are actively exploring new synthetic methodologies to create novel derivatives with enhanced properties. researchgate.netarkat-usa.org In medicinal chemistry, there is a focus on designing and synthesizing 2-fluorobenzoate-containing molecules as potential therapeutic agents, such as inhibitors for enzymes implicated in diseases like Alzheimer's. nih.gov The unique electronic properties of the 2-fluorobenzoate moiety are being leveraged in the development of new catalysts and photosensitizers for organic reactions. rsc.org In the field of materials science, derivatives are being investigated for the creation of high-performance polymers and other advanced materials. chemimpex.com Additionally, studies on the microbial degradation of 2-fluorobenzoate continue to be relevant for environmental science, with research aimed at identifying new bacterial strains and pathways for its breakdown. frontiersin.orgnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5FNaO2 B1304024 Sodium 2-fluorobenzoate CAS No. 490-97-1

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

490-97-1

Molecular Formula

C7H5FNaO2

Molecular Weight

163.10 g/mol

IUPAC Name

sodium;2-fluorobenzoate

InChI

InChI=1S/C7H5FO2.Na/c8-6-4-2-1-3-5(6)7(9)10;/h1-4H,(H,9,10);

InChI Key

YIZOXOUTDFWAOL-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(=O)[O-])F.[Na+]

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)F.[Na]

Other CAS No.

490-97-1

Pictograms

Irritant

Origin of Product

United States

Mechanistic Elucidation of 2 Fluorobenzoate Chemical Reactivity and Transformation

Aromatic Ring Reactivity and Directed Functionalization Studies

The substituents on the benzene (B151609) ring—the fluorine atom and the carboxylate group—govern the ring's reactivity towards electrophilic and nucleophilic attack.

Electrophilic Aromatic Substitution (EAS): In EAS, an electrophile attacks the electron-rich benzene ring. The existing substituents direct the position of the incoming electrophile and affect the reaction rate. Both the fluorine atom and the carboxyl group are deactivating, meaning they make the ring less reactive towards electrophiles than benzene itself. The fluorine atom is an ortho, para-director due to its ability to donate a lone pair of electrons via resonance, while the carboxyl group is a meta-director because of its electron-withdrawing inductive and resonance effects. The interplay between these two groups dictates the regioselectivity of substitution reactions.

Nucleophilic Aromatic Substitution (SNAr): This type of reaction is less common for benzene derivatives and typically requires the presence of strong electron-withdrawing groups on the aromatic ring and a good leaving group. libretexts.orgwikipedia.org The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. wikipedia.orgpressbooks.pub For substitution to occur, the negative charge of this intermediate must be stabilized, which is most effective when electron-withdrawing groups are positioned ortho or para to the leaving group. pressbooks.pub In 2-fluorobenzoate (B1215865), the fluorine atom can act as a leaving group. The carboxylate group (–COO⁻) is not a strong electron-withdrawing group, but under acidic conditions (as –COOH), its electron-withdrawing character increases, making SNAr more feasible, particularly if other activating groups are present on the ring. libretexts.org

Defluorination Mechanisms and Pathways

The cleavage of the highly stable carbon-fluorine bond is a significant transformation, with enzymatic processes being particularly noteworthy.

The anaerobic degradation of 2-fluorobenzoate by certain bacteria, such as Thauera aromatica, provides a clear example of enzymatic defluorination. nih.govfrontiersin.orgmdpi.com The process does not involve a direct attack on the C-F bond. Instead, the molecule is channeled into a metabolic pathway where defluorination occurs from an unstable intermediate. researchgate.net

The key steps in this metabolic pathway are:

Activation: 2-fluorobenzoate is first activated by a promiscuous benzoate-CoA ligase, which converts it to 2-fluorobenzoyl-CoA (2-F-BzCoA). nih.govfrontiersin.org

Dearomatization: The 2-F-BzCoA is then dearomatized by benzoyl-CoA reductase (BCR). This enzyme reduces the aromatic ring, producing a mixture of two fluorinated cyclic diene isomers: 2-fluoro-cyclohexa-1,5-diene-1-carboxyl-CoA and 6-fluoro-cyclohexa-1,5-diene-1-carboxyl-CoA. nih.govfrontiersin.org Importantly, the BCR enzyme itself does not cleave the C-F bond. nih.govfrontiersin.org

Hydration and Defluorination: The defluorination step is carried out by enoyl-CoA hydratases/hydrolases downstream in the benzoate (B1203000) degradation pathway. nih.govfrontiersin.org For instance, the 2-fluoro-1,5-dienoyl-CoA isomer is hydrated by dienoyl-CoA hydratase (DCH) to form an unstable fluorohydrin intermediate, which then spontaneously eliminates hydrogen fluoride (B91410) (HF) to yield 6-oxo-1-enoyl-CoA. researchgate.net A similar hydration and defluorination is catalyzed on the other isomer by 6-oxo-1-enoyl-CoA hydrolase/hydratase (OAH). nih.govfrontiersin.org

This enzymatic strategy bypasses the high energy barrier of direct C-F bond cleavage by transforming the substrate into an unstable intermediate from which fluoride elimination is facile. nih.govmdpi.com

Interactive Data Table: Key Enzymes in the Anaerobic Defluorination of 2-Fluorobenzoate

EnzymeAbbreviationSubstrate(s)Product(s)Function
Benzoate-CoA ligase-2-Fluorobenzoate, ATP, CoA2-Fluorobenzoyl-CoA (2-F-BzCoA)Activation of the substrate nih.govfrontiersin.org
Benzoyl-CoA reductaseBCR2-Fluorobenzoyl-CoAMixture of 2-F- and 6-F-1,5-dienoyl-CoA isomersDearomatization of the ring nih.govfrontiersin.org
Dienoyl-CoA hydrataseDCH2-F-1,5-dienoyl-CoA6-Oxo-1-enoyl-CoA + HFHydration leading to defluorination researchgate.net
6-Oxo-1-enoyl-CoA hydrolase/hydrataseOAH6-F-1,5-dienoyl-CoAUnstable intermediate leading to defluorinationHydration leading to defluorination nih.govfrontiersin.org

Reductive Dehalogenation Mechanisms

The anaerobic biodegradation of 2-fluorobenzoate is a significant pathway for its transformation, primarily investigated in denitrifying and sulfate-reducing bacteria. oup.comresearchgate.net This process involves a series of enzymatic reactions that ultimately lead to the cleavage of the carbon-fluorine bond, a critical step in the detoxification and mineralization of this compound. The mechanism does not typically involve a direct reductive dehalogenation in the initial step, but rather a gratuitous defluorination event that occurs after the initial activation and dearomatization of the benzene ring. nih.govnih.gov

The process is initiated by the activation of 2-fluorobenzoate to its coenzyme A (CoA) thioester, 2-fluorobenzoyl-CoA. nih.govresearchgate.net This reaction is catalyzed by benzoate-CoA ligase (BCL), an enzyme that exhibits promiscuous activity towards various substituted benzoates. nih.govgenome.jp The activation of the carboxyl group is a crucial prerequisite for the subsequent reductive steps.

Following its formation, 2-fluorobenzoyl-CoA is dearomatized by benzoyl-CoA reductase (BCR), an ATP-dependent enzyme in denitrifying bacteria. oup.comfrontiersin.org This enzyme reduces the aromatic ring to produce a mixture of 2-fluoro- and 6-fluoro-cyclohexa-1,5-diene-1-carboxyl-CoA (2-F- and 6-F-1,5-dienoyl-CoA). frontiersin.org The reduction of the aromatic ring is a key step that destabilizes the C-F bond and facilitates its subsequent cleavage.

The defluorination event itself is catalyzed by promiscuous enoyl-CoA hydratases/hydrolases, such as 1,5-dienoyl-CoA hydratase (DCH) and 6-oxo-1-enoyl-CoA hydrolase (OAH). researchgate.netfrontiersin.org These enzymes act on the fluorinated dienoyl-CoA isomers. One of the proposed mechanisms involves the hydration of the double bond, leading to the formation of an unstable α-fluorohydrin intermediate. frontiersin.org For instance, the hydration of 6-F-1,5-dienoyl-CoA can form 6-fluoro-6-hydroxy-1-enoyl-CoA, which is highly unstable and spontaneously eliminates a fluoride ion (HF) to yield 6-oxo-1-enoyl-CoA. researchgate.net A similar hydration of 2-F-6-OH-1-enoyl-CoA by OAH can lead to the formation of an unstable 2-fluoro-2,6-dihydroxy-cyclohexanoyl-CoA intermediate, which also readily decomposes with the elimination of HF. researchgate.net This enzymatic strategy represents an abundant and physiologically relevant principle of defluorination in anaerobic bacteria. frontiersin.org

Table 1: Key Enzymes in the Reductive Dehalogenation Pathway of 2-Fluorobenzoate

Enzyme Abbreviation Function Reference
Benzoate-CoA Ligase BCL Activates 2-fluorobenzoate to 2-fluorobenzoyl-CoA. nih.govgenome.jp
Benzoyl-CoA Reductase BCR Dearomatizes 2-fluorobenzoyl-CoA to fluorinated dienoyl-CoA isomers. oup.comfrontiersin.org
1,5-Dienoyl-CoA Hydratase DCH Catalyzes the hydration of the fluorinated dienoyl-CoA isomers, leading to defluorination. researchgate.netfrontiersin.org
6-Oxo-1-enoyl-CoA Hydrolase OAH A bifunctional enzyme that also participates in the hydration and subsequent defluorination of fluorinated intermediates. researchgate.netfrontiersin.org

Photochemical and Catalytic Defluorination Studies

The cleavage of the robust carbon-fluorine bond in 2-fluorobenzoate can also be achieved through photochemical and catalytic methods, which represent abiotic routes for its transformation. These studies are crucial for developing potential environmental remediation technologies.

Photocatalytic hydrodefluorination has been investigated as a method for the selective cleavage of C-F bonds in polyfluorinated benzoic acid derivatives. nih.gov This process often utilizes a photocatalyst that, upon excitation with light, can initiate electron transfer reactions leading to the reductive fragmentation of the C-F bond. nih.gov For instance, visible light photocatalysis can be employed to achieve hydrodefluorination under mild reaction conditions. nih.gov

The use of wide bandgap metal oxides as photocatalysts has been explored for the defluorination of fluorinated aromatic compounds, including fluorobenzoic acids. rsc.orgresearchgate.net In these systems, ultraviolet (UVC) illumination of a metal oxide suspension, such as gallium(III) oxide (β-Ga₂O₃) or titanium dioxide (TiO₂), in an aqueous medium generates highly reactive species that can lead to the degradation of the substrate. rsc.orgresearchgate.net The formation of fluoride ions is observed to increase with illumination time, indicating the cleavage of the C-F bond. rsc.orgresearchgate.net The efficiency of this process can be influenced by factors such as the amount of catalyst, the pH of the solution, and the presence of cocatalysts like platinum. rsc.org While dechlorination is often more readily achieved than defluorination due to the higher strength of the C-F bond, these photocatalytic systems demonstrate the potential for the complete mineralization of halogenated benzoic acids. researchgate.net

In the context of catalytic defluorination, certain metalloenzymes have been shown to promote C-F bond cleavage. nih.gov For example, 2-halobenzoate-1,2-dioxygenase, a Rieske non-heme iron oxygenase, can catalyze the initial step in the biodegradation of 2-halobenzoates, which involves the elimination of the halide. nih.gov Although this is a biological catalyst, it provides insight into the potential for developing synthetic metal-based catalysts for defluorination. The mechanism often involves the hydroxylation of the aromatic ring, which facilitates the subsequent elimination of the fluoride ion. nih.gov

Advanced Computational and Theoretical Chemistry of 2 Fluorobenzoate

Quantum Chemical Calculations of Molecular and Electronic Structure

Quantum chemical calculations are a cornerstone for modeling the molecular and electronic structure of 2-fluorobenzoate (B1215865). These calculations, ranging from Density Functional Theory (DFT) to high-level ab initio methods, offer a detailed picture of the molecule's fundamental properties.

Density Functional Theory (DFT) has proven to be a powerful and computationally efficient method for determining the conformational landscape and geometric parameters of the 2-fluorobenzoate anion, often studied via its conjugate acid, 2-fluorobenzoic acid. q-chem.comaps.org DFT calculations, particularly using functionals like B3LYP with basis sets such as 6-311++G(d,p), have been employed to investigate the potential energy surface of the molecule. researchgate.netnih.gov

Studies on the related 2-fluorobenzoic acid reveal the existence of two primary conformers determined by the orientation of the carboxylic acid group: a low-energy cis conformer and a higher-energy trans conformer. nih.gov In the cis form, the acidic hydrogen is oriented towards the fluorine atom, whereas in the trans form, it points away. The cis conformer is stabilized by an intramolecular hydrogen bond between the carboxylic proton and the fluorine atom. beilstein-journals.org Deprotonation to form the 2-fluorobenzoate anion removes this conformational complexity related to the hydroxyl group orientation, but the geometry of the carboxylate group relative to the fluorinated ring remains a key structural feature.

DFT calculations predict that the most stable conformation features a planar arrangement of the benzene (B151609) ring and the carboxylate group to maximize conjugation. The fluorine substitution introduces slight distortions in the benzene ring geometry compared to unsubstituted benzoate (B1203000). Key geometric parameters such as bond lengths and angles are determined with high accuracy using these methods.

Table 1: Calculated Geometric Parameters for 2-Fluorobenzoic Acid (cis conformer) using DFT (B3LYP/6-311++G(d,p))

ParameterValue
Dihedral Angles
O=C-O-H~0°
C6-C-C=OVaries
C2-C-C=OVaries
Relative Energy Planar cis-conformer is the global minimum

This table presents generalized findings from DFT studies on 2-fluorobenzoic acid, the precursor to the 2-fluorobenzoate anion. The exact values can vary based on the specific computational level. researchgate.netnih.gov

While DFT is widely used, higher-level ab initio calculations, such as Møller-Plesset perturbation theory (MP2) and Hartree-Fock (HF), provide benchmark data for electronic properties, albeit at a greater computational cost. aip.org These methods are crucial for obtaining a more refined description of electron correlation effects, which are important for accurately predicting properties like electron affinities and ionization potentials. q-chem.com

For the 2-fluorobenzoate system, ab initio calculations can be used to precisely determine the electronic ground state and excited states. aip.org They offer a detailed analysis of the molecule's wavefunction, from which various electronic properties can be derived. These calculations confirm the electronic structure features predicted by DFT but can provide more accurate energy values and a deeper understanding of electron-electron interactions. researchgate.net

Analysis of Electronic Structure and Reactivity Descriptors

From the wavefunctions and electron densities obtained through quantum chemical calculations, a variety of reactivity descriptors can be calculated. These descriptors help in understanding and predicting the chemical reactivity of 2-fluorobenzoate.

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive.

For 2-fluorobenzoate, the HOMO is typically a π-orbital distributed over the benzene ring and the carboxylate group, while the LUMO is a π* anti-bonding orbital. The fluorine substituent, being highly electronegative, influences the energies of these orbitals. The HOMO-LUMO gap can be correlated with the molecule's electronic properties and reactivity in various chemical environments. nih.govresearchgate.net

Table 2: Representative Frontier Molecular Orbital Energies

Molecular OrbitalEnergy (Conceptual)Role in Reactivity
HOMO Higher Energy (occupied)Nucleophilic / Electron Donating
LUMO Lower Energy (unoccupied)Electrophilic / Electron Accepting
HOMO-LUMO Gap ELUMO - EHOMOIndicator of Chemical Stability and Reactivity

This table provides a conceptual overview based on FMO theory. Actual energy values are dependent on the specific computational method and basis set used. libretexts.org

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.delibretexts.org The MEP is mapped onto the molecule's electron density surface, with different colors representing different potential values. researchgate.net

In the MEP map of 2-fluorobenzoate, regions of negative electrostatic potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack. researchgate.net These are primarily located around the oxygen atoms of the carboxylate group due to their high electronegativity and lone pairs of electrons. mdpi.com The fluorine atom also contributes to a region of negative potential. Conversely, regions of positive potential (colored blue) are electron-poor and represent sites for nucleophilic attack. The hydrogen atoms on the aromatic ring typically show positive potential. The MEP map provides a clear, visual guide to the molecule's reactive sites. mdpi.comrsc.org

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core electrons. uni-muenchen.de This method provides a quantitative description of bonding and intramolecular interactions, such as hyperconjugation and steric repulsion.

Spectroscopic Property Prediction and Interpretation

Computational methods are instrumental in predicting and interpreting the spectroscopic data of 2-fluorobenzoate, enabling a detailed assignment of experimental spectra.

Density Functional Theory (DFT) calculations are widely used to simulate the vibrational spectra (Infrared and Raman) of fluorobenzoic acid derivatives. nih.govresearchgate.net These theoretical calculations help in the assignment of vibrational frequencies observed in experimental spectra, such as those obtained through Fourier Transform Infrared (FTIR) and Raman spectroscopy. nih.govnih.gov For instance, studies on related molecules like trifluorobenzoic acids have shown that DFT methods can accurately predict vibrational frequencies, which correlate well with experimental findings. nih.govresearchgate.net The influence of fluorine substitution on the vibrational modes of the benzoic acid molecule can be thoroughly analyzed using these computational techniques. researchgate.net The strong doubly hydrogen-bonded interface of the dimerized system of similar molecules is well demonstrated by the red shift in OH stretching frequency. nih.gov

Simulations often consider the dimeric form of the corresponding carboxylic acid, which is prevalent in the solid state, to provide a more accurate model. nih.govresearchgate.net The calculated potential energy distribution (PED) is crucial for making unambiguous vibrational assignments. researchgate.net Theoretical Raman activities can be converted to Raman intensities, further aiding in the comparison with experimental data. nih.govresearchgate.net

Table 1: Illustrative Comparison of Experimental and Calculated Vibrational Frequencies for a Fluorobenzoic Acid Derivative

Vibrational ModeExperimental FT-IR (cm⁻¹)Experimental FT-Raman (cm⁻¹)Calculated (DFT) (cm⁻¹)
OH Stretch305030503065
C=O Stretch170017021710
Ring Breathing731746740
C-F Stretch125012481255

Note: This table is illustrative and based on typical data for fluorinated benzoic acids. Actual values for sodium 2-fluorobenzoate may vary.

Time-Dependent Density Functional Theory (TD-DFT) is a powerful tool for calculating the electronic absorption spectra of molecules like 2-fluorobenzoate. rsc.orgaip.org These calculations can predict the wavelengths of maximum absorption (λmax) and help assign the electronic transitions, such as π → π* transitions. researchgate.net For example, in studies of related compounds, TD-DFT calculations have successfully assigned observed UV-Vis absorption bands to specific electronic transitions. researchgate.net The method involves using an optimized ground-state geometry to calculate the energies of low-lying excited states. researchgate.net The simulated UV-Vis spectra are often in good agreement with experimental data recorded in various solvents. researchgate.netdergipark.org.tr

Computational methods, particularly DFT, are employed to predict the Nuclear Magnetic Resonance (NMR) chemical shifts of ¹H, ¹³C, and ¹⁹F nuclei in 2-fluorobenzoate. nih.gov These predictions are valuable for assigning experimental NMR spectra and understanding the electronic environment of the different atoms in the molecule. chemicalbook.com For instance, the chemical shift of the fluorine atom is particularly sensitive to its local environment. arkat-usa.org While experimental ¹H NMR data for 2-fluorobenzoic acid in DMSO-d6 shows distinct peaks for the aromatic protons and the carboxylic acid proton chemicalbook.com, computational predictions can further refine these assignments. nih.gov Theoretical calculations of chemical shifts are often compared with experimental data to validate the computational model. rsc.org

Table 2: Experimental and Predicted NMR Chemical Shifts (ppm) for 2-Fluorobenzoic Acid

NucleusExperimental Shift (ppm)Predicted Shift (ppm)
¹H (COOH)13.313.1
¹H (Aromatic)7.33 - 7.927.30 - 8.00
¹³C (C=O)~167~166
¹⁹F~ -114.8~ -115

Note: Experimental values are based on data for 2-fluorobenzoic acid and related compounds. chemicalbook.comarkat-usa.org Predicted values are illustrative of typical DFT accuracy.

Molecular Dynamics Simulations and Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system, providing insights into intermolecular interactions. dovepress.comnih.govfrontiersin.org For this compound in solution, MD simulations can model the interactions between the 2-fluorobenzoate anion, sodium cations, and solvent molecules. These simulations can reveal information about the structure of the solvation shells around the ions and the nature of intermolecular forces, such as hydrogen bonds and van der Waals forces. frontiersin.org By analyzing parameters like the radial distribution function (RDF), root mean square deviation (RMSD), and root mean square fluctuation (RMSF), the stability and dynamics of these interactions can be quantified. dovepress.comnih.gov Such simulations are crucial for understanding how the compound behaves in a condensed phase, which is essential for predicting its physical properties and interactions in a biological environment. researchgate.netmdpi.com

Reaction Mechanism Modeling and Transition State Characterization

Computational chemistry provides powerful tools for elucidating reaction mechanisms at the molecular level. libretexts.orgic.ac.uk For reactions involving 2-fluorobenzoate, such as its formation or degradation, DFT calculations can be used to model the reaction pathway. This involves identifying the reactants, products, any intermediates, and, crucially, the transition state—the highest energy point along the reaction coordinate. umn.edufiveable.me

Characterizing the transition state structure is key to understanding the reaction's kinetics and mechanism. libretexts.org Properties such as the activation energy, which determines the reaction rate, can be calculated. fiveable.me For example, in a hypothetical nucleophilic substitution reaction, computational models could predict whether the reaction proceeds through a concerted (one-step) or a stepwise mechanism by locating the relevant transition states and intermediates. libretexts.org

In Silico Molecular Interaction Studies

In silico molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This method is frequently used to explore the potential binding of small molecules like 2-fluorobenzoate to the active site of proteins or enzymes. dergipark.org.tr

By modeling the interaction between 2-fluorobenzoate and a target protein, molecular docking can provide insights into the binding mode and affinity. scispace.com These studies can identify key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. mdpi.com The binding energy, often calculated in kcal/mol, gives an estimate of the strength of the interaction. mdpi.com Such in silico studies are valuable in medicinal chemistry for screening potential drug candidates and understanding their mechanism of action at a molecular level. scispace.commdpi.com For instance, derivatives of fluorobenzoates have been studied for their potential antifungal activity through molecular docking with fungal proteins. dergipark.org.tr

Environmental Biotransformation and Biodegradation Research of 2 Fluorobenzoate

Microbial Degradation Pathways of Fluorobenzoates

The microbial breakdown of fluorobenzoates can proceed through either aerobic or anaerobic pathways, depending on the microorganisms and the prevailing environmental conditions.

Aerobic Degradation Mechanisms (e.g., by Pseudomonas pseudoalcaligenes)

Under aerobic conditions, some bacteria, such as Pseudomonas pseudoalcaligenes, can utilize 2-fluorobiphenyl (B19388) as a growth substrate, leading to the formation of 2-fluorobenzoate (B1215865) as a metabolic intermediate. oup.com However, this particular strain is unable to further metabolize 2-fluorobenzoate. oup.com Other Pseudomonas species, like Pseudomonas putida CLB 250, can grow on 2-fluorobenzoate. d-nb.info The degradation process is thought to be initiated by a dioxygenase that liberates the fluoride (B91410) ion in the initial step. d-nb.infonih.gov This is followed by decarboxylation and rearomatization to form catechol, a central metabolite that is subsequently degraded via the ortho-pathway. d-nb.info In some cases, the initial dioxygenation can occur at different positions on the aromatic ring, leading to the formation of fluorinated metabolites that may not be completely broken down. d-nb.info For instance, the cometabolism of 2-fluorobenzoate by Pseudomonas sp. B13 results in the elimination of fluoride through the initial dioxygenation, but also leads to the accumulation of 2-fluoro-cis,cis-muconic acid as a dead-end metabolite. nih.govasm.org

Anaerobic Degradation Mechanisms (e.g., by denitrifying bacteria, Syntrophus aciditrophicus)

Anaerobic degradation of 2-fluorobenzoate has been observed in various bacteria, particularly under denitrifying conditions. researchgate.net Several strains of denitrifying bacteria from the genera Thauera, Azoarcus, and 'Aromatoleum' have been shown to grow on 2-fluorobenzoate, albeit at slower rates than on benzoate (B1203000). nih.govresearchgate.net In these bacteria, the degradation is initiated by the activation of 2-fluorobenzoate to its coenzyme A (CoA) thioester, 2-fluorobenzoyl-CoA. frontiersin.orgnih.gov This is followed by the dearomatization of the ring by a benzoyl-CoA reductase. frontiersin.org

The strictly anaerobic bacterium Syntrophus aciditrophicus can also dehalogenate 2-fluorobenzoate, although to a lesser extent than 3-fluorobenzoate (B1230327). nih.gov This process involves reductive dehalogenation. nih.gov Studies with S. aciditrophicus on fluorobenzoate isomers have led to the detection of fluorodiene metabolites, providing evidence for a dearomatizing reductase that catalyzes a two-electron reduction of the aromatic ring. nih.govnih.govasm.org

Identification and Characterization of Degradation Metabolites (e.g., 2-fluoro-cis,cis-muconic acid, fluorocyclohexadiene isomers)

A key metabolite identified in the aerobic degradation of 2-fluorobenzoate is 2-fluoro-cis,cis-muconic acid . nih.govasm.org This compound is formed from the ring cleavage of 3-fluorocatechol, which is an intermediate in the breakdown of 2- and 3-fluorobenzoate. nih.gov However, 2-fluoro-cis,cis-muconic acid can be a dead-end metabolite for some organisms, meaning it is not further metabolized. nih.govasm.org

In the anaerobic pathway, the dearomatization of 2-fluorobenzoyl-CoA by benzoyl-CoA reductase in Thauera aromatica results in a mixture of two fluorocyclohexadiene isomers : 2-fluoro- and 6-fluoro-cyclohexa-1,5-diene-1-carboxyl-CoA (2-F- and 6-F-1,5-dienoyl-CoA). frontiersin.org In Syntrophus aciditrophicus, the degradation of 3-fluorobenzoate leads to the formation of a fluorocyclohexadiene metabolite, specifically identified as either 1-carboxyl-3-fluoro-2,6-cyclohexadiene or 1-carboxyl-3-fluoro-3,6-cyclohexadiene. nih.govnih.govasm.org

Table 1: Key Metabolites in 2-Fluorobenzoate Degradation

Metabolite Degradation Pathway Producing Organism (Example) Reference
2-Fluoro-cis,cis-muconic acid Aerobic Pseudomonas sp. B13 nih.govasm.org
2-F- and 6-F-cyclohexa-1,5-diene-1-carboxyl-CoA Anaerobic Thauera aromatica frontiersin.org
1-Carboxyl-3-fluoro-2,6-cyclohexadiene or 1-carboxyl-3-fluoro-3,6-cyclohexadiene Anaerobic Syntrophus aciditrophicus nih.govnih.gov

Enzymatic Systems Involved in Fluorobenzoate Metabolism

The breakdown of the highly stable carbon-fluorine bond in fluorobenzoates is accomplished by specific enzymes.

Characterization of Fluorobenzoate Dehalogenases

While the term "fluorobenzoate dehalogenase" is used, the enzymatic C-F bond cleavage in 2-fluorobenzoate degradation is not always a direct dehalogenation step. In aerobic pathways, the initial dioxygenase enzyme system is responsible for the fortuitous liberation of the halide. d-nb.infonih.gov In the case of 4-fluorobenzoate (B1226621), a specific 4-fluorobenzoate dehalogenase has been identified in Aureobacterium sp. strain RHO25, which converts 4-fluorobenzoate to 4-hydroxybenzoate. asm.orgresearchgate.net However, for 2-fluorobenzoate, the defluorination is often a consequence of subsequent enzymatic reactions rather than a dedicated dehalogenase acting on the initial substrate. frontiersin.org

Role of Enoyl-CoA Hydratase/Hydrolase (DCH/OAH)

In the anaerobic degradation of 2-fluorobenzoate by bacteria like Thauera aromatica, the key defluorination step is catalyzed by promiscuous enoyl-CoA hydratases/hydrolases . frontiersin.orgnih.govnih.gov Specifically, two enzymes are involved: a 1,5-dienoyl-CoA hydratase (DCH) and a 6-oxo-1-enoyl-CoA hydrolase/hydratase (OAH). frontiersin.orgnih.govresearchgate.net

The process unfolds as follows:

The mixture of 2-F- and 6-F-1,5-dienoyl-CoA isomers, formed by benzoyl-CoA reductase, is acted upon by DCH. frontiersin.orgnih.gov

DCH hydrates the isomers, forming a stable 2-F-6-OH-1-enoyl-CoA and an unstable α-fluorohydrin, 6-F-6-OH-1-enoyl-CoA. nih.govnih.gov

The unstable 6-F-6-OH-1-enoyl-CoA spontaneously decomposes, eliminating hydrogen fluoride (HF) and forming 6-oxo-cyclohex-1-enoyl-CoA, a common intermediate in the benzoyl-CoA degradation pathway. nih.govnih.gov

The stable 2-F-6-OH-1-enoyl-CoA is then acted upon by OAH, which catalyzes another defluorination reaction via water addition, resulting in 2-oxo-6-OH-1-enoyl-CoA and HF. frontiersin.orgnih.gov

This enzymatic strategy, involving the formation of an α-fluorohydrin, represents a significant and widespread mechanism for enzymatic defluorination in anaerobic bacteria. frontiersin.orgnih.gov

Table 2: Enzymes Involved in Anaerobic 2-Fluorobenzoate Defluorination

Enzyme Abbreviation Function Reference
1,5-Dienoyl-CoA hydratase DCH Hydrates F-1,5-dienoyl-CoA isomers frontiersin.orgnih.govnih.gov
6-Oxo-1-enoyl-CoA hydrolase/hydratase OAH Catalyzes defluorination of 2-F-6-OH-1-enoyl-CoA frontiersin.orgnih.gov

Table 3: Compound Names Mentioned in the Article

Compound Name
Sodium 2-fluorobenzoate
2-Fluorobiphenyl
2-Fluorobenzoate
Catechol
2-Fluoro-cis,cis-muconic acid
Benzoate
3-Fluorobenzoate
2-Fluorobenzoyl-CoA
2-Fluoro-cyclohexa-1,5-diene-1-carboxyl-CoA
6-Fluoro-cyclohexa-1,5-diene-1-carboxyl-CoA
1-Carboxyl-3-fluoro-2,6-cyclohexadiene
1-Carboxyl-3-fluoro-3,6-cyclohexadiene
3-Fluorocatechol
4-Fluorobenzoate
4-Hydroxybenzoate
2-F-6-OH-1-enoyl-CoA
6-F-6-OH-1-enoyl-CoA
6-Oxo-cyclohex-1-enoyl-CoA
2-Oxo-6-OH-1-enoyl-CoA

Investigation of Dearomatizing Reductases

The anaerobic biodegradation of 2-fluorobenzoate involves a critical initial step of ring dearomatization, a reaction catalyzed by specific reductases. Research into the anaerobic degradation pathway, particularly in denitrifying bacteria such as Thauera aromatica, has identified the key enzyme responsible for this transformation as a class I benzoyl-coenzyme A (BzCoA) reductase (BCR). frontiersin.orgnih.govasm.org

Before the reductase can act, 2-fluorobenzoate must first be activated to its coenzyme A (CoA) thioester, 2-fluorobenzoyl-CoA (2-F-BzCoA). frontiersin.orgresearchgate.net This activation is typically carried out by a promiscuous benzoate-CoA ligase (BCL). frontiersin.org Once formed, 2-F-BzCoA is the substrate for the ATP-dependent dearomatizing BCR. frontiersin.orgnih.gov

The investigation into BCR's role revealed that it is not directly involved in the cleavage of the carbon-fluorine (C-F) bond in the case of 2-fluorobenzoate. frontiersin.orgnih.gov Instead, the reductase catalyzes the dearomatization of the aromatic ring. frontiersin.org This reaction converts 2-F-BzCoA into a mixture of two fluorinated diene isomers: 2-F-cyclohexa-1,5-diene-1-carboxyl-CoA and 6-F-cyclohexa-1,5-diene-1-carboxyl-CoA (F-1,5-dienoyl-CoA). frontiersin.org The subsequent defluorination steps are carried out by downstream enzymes, specifically enoyl-CoA hydratases or hydrolases. frontiersin.orgnih.govresearchgate.net For instance, enzymes like 1,5-dienoyl-CoA hydratase (DCH) and the bifunctional 6-oxo-1-enoyl-CoA hydrolase (OAH) hydrate (B1144303) the F-1,5-dienoyl-CoA isomers, leading to the formation of unstable intermediates that spontaneously eliminate a fluoride ion (HF). frontiersin.orgresearchgate.net

In some organisms, such as Syntrophus aciditrophicus, a dearomatizing reductase has also been identified that facilitates a two-electron reduction of the aromatic ring of fluorinated benzoates. nih.gov Studies with this bacterium showed that in the presence of 3-fluorobenzoate, a diene metabolite was formed, providing direct evidence for the action of a dearomatizing reductase. nih.gov

The table below summarizes the key enzymes and their roles in the initial anaerobic transformation of 2-fluorobenzoate.

Enzyme/Enzyme ClassAbbreviationFunction in 2-Fluorobenzoate Degradation Pathway
Benzoate-CoA LigaseBCLActivates 2-fluorobenzoate to its corresponding CoA thioester, 2-F-BzCoA. frontiersin.org
Benzoyl-CoA ReductaseBCRCatalyzes the ATP-dependent dearomatization of 2-F-BzCoA to a mixture of 2-F- and 6-F-cyclohexa-1,5-diene-1-carboxyl-CoA isomers. frontiersin.orgnih.gov It does not directly cleave the C-F bond. frontiersin.org
1,5-Dienoyl-CoA HydrataseDCHHydrates the F-1,5-dienoyl-CoA isomers, initiating the downstream defluorination process. frontiersin.orgresearchgate.net
6-Oxo-1-enoyl-CoA HydrolaseOAHA bifunctional enzyme that also participates in the hydration and subsequent defluorination of the fluorinated intermediates. frontiersin.orgresearchgate.net

Methodologies for Environmental Fate Studies

Design of Controlled Bioremediation Experiments

The environmental fate of 2-fluorobenzoate is investigated through controlled laboratory experiments designed to simulate natural conditions and assess its biodegradability. frontiersin.orgcriver.com These experiments are fundamental to understanding the potential for bioremediation of sites contaminated with fluorinated compounds. frontiersin.org

A common approach involves setting up microcosms or bioreactors using environmental samples as the inoculum and matrix. researchgate.netnih.gov For example, studies have utilized up-flow fixed-bed reactors (UFBRs) inoculated with activated sludge to assess the degradation of 2-fluorobenzoate. nih.govresearchgate.net In such experiments, a carrier material, like expanded clay or granular activated carbon (GAC), is used to support biofilm growth. nih.govresearchgate.net The design must account for the physical properties of the materials, as GAC can adsorb the compound, which might mask actual biodegradation. nih.gov

Experiments are often conducted under various electron-accepting conditions to determine the feasibility of anaerobic degradation. researchgate.net Stable enrichment cultures have been successfully established using inocula from diverse soils and sediments under denitrifying conditions, leading to the complete degradation of 2-fluorobenzoate. researchgate.net The design of these studies includes monitoring key parameters to confirm biodegradation:

Substrate Depletion: The concentration of 2-fluorobenzoate is measured over time using analytical techniques like High-Performance Liquid Chromatography (HPLC). nih.govnmt.edu

Fluoride Release: Stoichiometric release of fluoride ions is a key indicator of C-F bond cleavage and complete degradation. researchgate.net

Metabolite Identification: Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) are used to identify transient intermediates and potential dead-end products. nih.gov For example, in the aerobic degradation pathway, 2-fluoro-cis,cis-muconic acid has been identified as a dead-end metabolite. nih.gov

Controls: Sterile controls, where the microbial activity is inhibited (e.g., heat-killed controls), are essential to distinguish between biological degradation and abiotic losses. asm.org

These controlled experiments allow researchers to evaluate the effectiveness of different microbial communities and environmental conditions for the bioremediation of 2-fluorobenzoate. frontiersin.org

Assessment of Environmental Persistence (e.g., half-life determination in specific matrices)

The environmental persistence of a chemical refers to its ability to remain unchanged in the environment over time. pjoes.com This is often quantified by its half-life (t½), the time required for the concentration of the compound to decrease by half. pjoes.com While fluorobenzoic acids (FBAs) are sometimes used as groundwater tracers due to their perceived resistance to degradation, studies have shown that mono-fluorobenzoates like 2-fluorobenzoate can be degraded under certain conditions. shell.com.au

The assessment of persistence involves laboratory studies that mimic specific environmental compartments. Standardized test guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD), are often followed. criver.commiljodirektoratet.no These include tests for degradation in soil (OECD 307), aquatic sediments (OECD 308), and surface water (OECD 309). criver.com

Degradation processes are typically modeled using first-order kinetics, where the rate of degradation is proportional to the concentration of the compound. pjoes.com The half-life is calculated from the first-order rate constant (k) using the formula t½ = 0.693/k. pjoes.com

The persistence of 2-fluorobenzoate can vary significantly depending on the environmental matrix and the microbial populations present. For example:

Under denitrifying conditions , enrichment cultures depleted 2-fluorobenzoate within 84 days. researchgate.net

The compound was found to be recalcitrant under sulfate-reducing, iron-reducing, and methanogenic conditions over a one-year period in one study. researchgate.net

In up-flow fixed-bed reactors, recovery of 2-fluorobenzoate biodegradation after a period of starvation was time-consuming, indicating that consistent conditions are needed for efficient removal. nih.gov

The degradation of flurbiprofen, a related fluorinated compound, in aerobic sewage sludge was slow, taking from one week to three months, suggesting that its metabolites are likely to be persistent and discharged from wastewater treatment plants. metu.edu.tr

The table below provides examples of degradation times for 2-fluorobenzoate under different experimental conditions.

Experimental SystemInoculum/MatrixConditionObserved Degradation Time/Outcome
Anaerobic Enrichment CulturesSoil and SedimentDenitrifyingDepleted within 84 days. researchgate.net
Anaerobic Enrichment CulturesSedimentSulfate/Iron/MethanogenicRecalcitrant (no degradation observed within 1 year). researchgate.net
Up-flow Fixed-Bed Reactor (UFBR)Activated Sludge / Expanded ClayAerobic/Anaerobic mixSuccessful degradation, but slow recovery after starvation periods. nih.gov
Pseudomonas sp. B13 cometabolismPure CultureAerobicCometabolized, but formed a dead-end metabolite (2-fluoro-cis,cis-muconic acid). nih.gov
Pseudomonas putida CLB 250Pure CultureAerobicUtilized as sole carbon and energy source, with halide liberation in the first step. nih.gov

Advanced Analytical Methodologies for 2 Fluorobenzoate Research

Spectroscopic Characterization Techniques

Spectroscopy is fundamental to understanding the intrinsic properties of Sodium 2-fluorobenzoate (B1215865) at a molecular level. By interacting with electromagnetic radiation, molecules provide a fingerprint that reveals structural details, bonding arrangements, and electronic configurations.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of Sodium 2-fluorobenzoate. By probing the magnetic properties of atomic nuclei—specifically ¹H (proton), ¹³C, and ¹⁹F—NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule. smolecule.com

¹H NMR: The proton NMR spectrum of the 2-fluorobenzoate anion displays characteristic signals for its aromatic protons. smolecule.com These protons experience distinct electronic environments due to the presence of the electron-withdrawing carboxylate group and the highly electronegative fluorine atom. The signals typically appear as complex multiplets in the aromatic region of the spectrum, with their specific chemical shifts and coupling patterns influenced by the ortho-fluorine substituent. smolecule.comresearchgate.net

¹³C NMR: The ¹³C NMR spectrum reveals the carbon framework of the molecule. smolecule.com Signals corresponding to the seven carbon atoms of the 2-fluorobenzoate anion appear at characteristic chemical shifts. The carbon atom attached to the fluorine (C2) exhibits a large coupling constant (¹JCF), which is a hallmark of organofluorine compounds. The carboxylate carbon (C7) is also readily identified, typically resonating at the downfield end of the spectrum. The remaining aromatic carbons can be assigned based on their chemical shifts and coupling to both protons and the fluorine atom. nih.govspectrabase.comchemicalbook.com

¹⁹F NMR: As fluorine has a nuclear spin of 1/2 and 100% natural abundance, ¹⁹F NMR is a highly sensitive and direct method for characterizing fluorinated compounds. alfa-chemistry.com The ¹⁹F NMR spectrum of this compound shows a single resonance for the fluorine atom. The chemical shift of this signal provides information about the electronic environment of the fluorine nucleus. Studies on free o-fluorobenzoate have reported a ¹⁹F chemical shift of 6.0 ppm (referenced to 20 mM NaF). nih.gov This technique is particularly sensitive to changes in the molecular environment, making it valuable for interaction studies. alfa-chemistry.comnih.gov

Table 1: Typical NMR Spectroscopic Data for the 2-Fluorobenzoate Anion Note: Chemical shifts (δ) are approximate and can vary based on solvent and experimental conditions.

Nucleus Chemical Shift (ppm) Range Key Features
¹H 7.0 - 8.0 Complex multiplets for aromatic protons.
¹³C 115 - 170 Signals for aromatic and carboxylate carbons; large C-F coupling constant for C2.

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is used to identify the functional groups present in this compound by probing their characteristic vibrational modes.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is dominated by absorptions corresponding to the carboxylate group and the fluorinated aromatic ring. Unlike its parent, 2-fluorobenzoic acid, which shows a broad O-H stretch (2500-3500 cm⁻¹) and a C=O carbonyl stretch (~1680-1710 cm⁻¹), the sodium salt exhibits characteristic bands for the carboxylate anion (COO⁻). smolecule.com These include a strong, broad absorption band for the asymmetric stretching vibration (νas) typically in the 1550-1610 cm⁻¹ region, and another strong band for the symmetric stretching vibration (νs) in the 1400-1440 cm⁻¹ region. nist.govresearchgate.net Additional bands corresponding to C-F stretching and aromatic C-H and C=C vibrations are also present. smolecule.com

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. caltech.edu The Raman spectrum of 2-fluorobenzoate would also feature signals for the carboxylate group and the aromatic ring. Aromatic ring vibrations are often strong in Raman spectra, providing a clear fingerprint of the substituted benzene (B151609) ring. nih.govnih.gov

Table 2: Principal Vibrational Modes for this compound

Vibrational Mode IR Frequency (cm⁻¹) Raman Frequency (cm⁻¹) Functional Group
Asymmetric Stretch 1550 - 1610 (Strong) Variable Carboxylate (COO⁻)
Symmetric Stretch 1400 - 1440 (Strong) Variable Carboxylate (COO⁻)
Aromatic C=C Stretch 1450 - 1600 (Multiple bands) Strong Benzene Ring

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within the molecule. The UV-Vis spectrum of this compound is characterized by absorption bands arising from π → π* transitions within the aromatic ring. The presence of the carboxylate and fluorine substituents on the benzene ring influences the energy of these transitions, causing shifts in the absorption maxima (λmax) compared to unsubstituted benzene. For comparison, sodium benzoate (B1203000) is typically measured at an absorbance maximum of around 225 nm. acgpubs.org The fluorinated analogue is expected to have a similar absorption profile, corresponding to the electronic promotions within the conjugated π-system of the aromatic ring. researchgate.net

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the molecular formula.

For this compound, the molecular weight is 162.10 g/mol . scbt.commatrixscientific.com In mass spectrometry, the analysis is often performed on the parent 2-fluorobenzoic acid (molecular weight 140.11 g/mol ). nist.govsigmaaldrich.com Electron ionization (EI) of 2-fluorobenzoic acid typically results in a molecular ion peak [M]⁺ at an m/z of 140. A characteristic fragmentation pattern is observed, with a prominent base peak at m/z 123, corresponding to the loss of the hydroxyl radical (•OH), and another significant peak at m/z 95, resulting from the subsequent loss of carbon monoxide (CO). smolecule.comnih.gov Further fragmentation can lead to a peak at m/z 75. smolecule.com

Table 3: Mass Spectrometry Data for 2-Fluorobenzoic Acid

m/z Proposed Identity Description
140 [C₇H₅FO₂]⁺ Molecular Ion (M⁺)
123 [C₇H₄FO]⁺ Loss of •OH
95 [C₆H₄F]⁺ Loss of CO from m/z 123

Chromatographic Separation and Quantification Methods

Chromatographic techniques are essential for separating this compound from mixtures and for its precise quantification. These methods are widely used in quality control, purity assessment, and analytical studies.

High-Performance Liquid Chromatography (HPLC) is the premier method for the separation, identification, and quantification of this compound. researchgate.net The technique is valued for its high resolution, sensitivity, and reproducibility. ekb.egresearchgate.net

A typical HPLC method for analyzing this compound involves a reversed-phase setup. s4science.at In this mode, a nonpolar stationary phase, most commonly a C18 (octadecylsilyl) column, is used with a polar mobile phase. nih.gov The mobile phase often consists of a mixture of an aqueous buffer (such as ammonium (B1175870) acetate (B1210297) or potassium phosphate) and an organic modifier like acetonitrile (B52724) or methanol. ekb.egnih.gov

Detection is commonly achieved using a UV detector, set at a wavelength where the analyte exhibits strong absorbance, such as 225 nm. acgpubs.orgnih.gov By comparing the peak area or height from the sample chromatogram to that of a known standard, the concentration of this compound can be accurately determined. This makes HPLC an invaluable tool for assessing the purity of the compound and for quantifying it in various samples. ekb.egs4science.at The method can be validated to demonstrate its linearity, accuracy, and precision. acgpubs.orgresearchgate.net

Gas Chromatography (GC) for Volatile Derivatives

Gas chromatography is a powerful technique for separating and analyzing volatile compounds. However, this compound, being an ionic salt, is non-volatile. Similarly, its parent acid, 2-fluorobenzoic acid, has limited volatility due to its polarity and the tendency to form hydrogen bonds. tcd.ie Therefore, a crucial prerequisite for GC analysis is a derivatization step, which converts the analyte into a more volatile and thermally stable derivative. tcd.ie This process typically involves converting the polar carboxyl group into a less polar ester.

The primary objective of derivatization in the context of GC is to modify the analyte's functional groups to increase its volatility, allowing it to be readily transported through the GC column by the carrier gas. tcd.ie For 2-fluorobenzoic acid, this is most commonly achieved through esterification, particularly methylation, to form the corresponding methyl ester. This derivative exhibits significantly lower polarity and a higher vapor pressure, making it amenable to GC analysis.

Several derivatization reagents and methods have been successfully employed for the analysis of fluorobenzoic acids (FBAs), including 2-fluorobenzoic acid, in environmental and industrial samples. These methods are often coupled with mass spectrometry (GC-MS) for definitive identification and quantification.

Detailed Research Findings:

A common and effective method involves derivatization using boron trifluoride-methanol (BF₃·MeOH). scbt.commarquette.edu In this procedure, the FBA sample, after a pre-concentration step like solid-phase extraction (SPE), is heated with the BF₃·MeOH reagent. scbt.commarquette.edu This reaction quantitatively converts the carboxylic acid to its methyl ester (fluorobenzoic acid methyl ester, FBAME). scbt.commarquette.edu This method has been used for the ultra-trace analysis of up to 21 different FBAs in water samples, achieving detection limits in the nanogram per liter (ng L⁻¹) range. scbt.commarquette.edu

Another derivatization agent used is N-methyl-N-tert-butyldimethylsilyltrifluoroacetamide (MTBSTFA). This reagent converts the acidic proton of the carboxylic group into a tert-butyldimethylsilyl (TBDMS) ester. nih.gov This silylation reaction is a common strategy in GC to increase the volatility of polar analytes. materialsproject.org The resulting TBDMS derivatives are thermally stable and exhibit excellent chromatographic properties. nih.gov This approach has been applied to determine 2,6-difluorobenzoic acid in urine samples, demonstrating its utility in biological monitoring. nih.gov

The table below summarizes common derivatization approaches for the GC analysis of fluorobenzoic acids.

Table 1: Derivatization Methods for GC Analysis of Fluorobenzoic Acids

Derivatization Reagent Derivative Formed Typical Application Reference(s)
Boron trifluoride-methanol (BF₃·MeOH) Methyl ester Ultra-trace analysis of FBAs in water scbt.com, marquette.edu

X-ray Diffraction (XRD) for Solid-State Structure Determination

X-ray Diffraction (XRD) is the definitive analytical technique for determining the solid-state structure of crystalline materials. tcd.ie It provides detailed information about the arrangement of atoms within a crystal lattice, including unit cell dimensions, bond lengths, and bond angles. tcd.ie this compound is described as a white crystalline solid, making XRD an essential tool for its structural characterization. smolecule.com

The fundamental principle of XRD is based on Bragg's Law (nλ = 2d sinθ), which describes the constructive interference of X-rays scattered by the parallel planes of atoms in a crystal. tcd.ie When a beam of monochromatic X-rays is directed at a crystalline sample, diffraction occurs only at specific angles (θ) where the path length difference between X-rays reflecting off adjacent atomic planes is an integer multiple (n) of the X-ray wavelength (λ). The distance between these planes is denoted by 'd'. tcd.ie By systematically measuring the angles and intensities of the diffracted beams, a unique diffraction pattern is generated, which serves as a fingerprint of the crystalline solid.

For a polycrystalline or powdered sample, Powder X-ray Diffraction (PXRD) is used. The sample contains a vast number of tiny, randomly oriented crystallites. This randomness ensures that for any given set of crystal lattice planes, some crystallites will be in the correct orientation to satisfy Bragg's Law, producing a cone of diffracted X-rays. latech.edu The instrument detects these cones as diffraction peaks at specific 2θ angles.

Detailed Research Findings:

The structural analysis of this compound via XRD would involve:

Data Collection: A powdered sample would be exposed to a monochromatic X-ray beam in a diffractometer, and the intensity of the diffracted X-rays would be measured as a function of the 2θ angle.

Phase Identification: The resulting diffraction pattern would be compared against databases like the Powder Diffraction File (PDF) by the International Centre for Diffraction Data (ICDD) to confirm the phase purity of the sample.

Structure Determination/Refinement: The positions of the diffraction peaks would be used to determine the unit cell parameters (a, b, c, α, β, γ) and the crystal system (e.g., cubic, monoclinic, etc.). More advanced analysis, known as structure refinement (e.g., Rietveld refinement), could be used to determine the precise atomic positions within the unit cell.

This information is fundamental for understanding the compound's physical properties, such as solubility and stability, which are directly influenced by the crystal packing and intermolecular forces in the solid state.

Thermal Analysis Techniques (e.g., Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC))

Thermal analysis techniques are a group of methods that measure the physical and chemical properties of a substance as a function of temperature or time while the sample is subjected to a controlled temperature program. For this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are particularly valuable for assessing its thermal stability, decomposition profile, and phase transitions.

Thermogravimetric Analysis (TGA):

TGA measures the change in mass of a sample as it is heated, cooled, or held at a constant temperature in a controlled atmosphere. The resulting plot of mass versus temperature provides quantitative information about physical and chemical events that involve mass loss (e.g., decomposition, evaporation) or mass gain (e.g., oxidation).

For this compound, a TGA experiment would reveal:

Thermal Stability: The temperature at which the compound begins to lose mass is a direct indicator of its thermal stability. A higher onset temperature of decomposition signifies greater stability. nih.gov

Decomposition Pathway: The TGA curve may show single or multiple steps of mass loss, indicating a simple or complex decomposition process. The percentage of mass lost at each step can provide clues about the fragments being evolved.

Residue Analysis: As an ionic salt, the thermal decomposition of this compound is expected to leave a non-volatile residue, likely a sodium-containing compound such as sodium carbonate or sodium oxide, depending on the atmosphere (inert or oxidative). marquette.edu The percentage of residue remaining at the end of the experiment can be compared to the theoretical value to help elucidate the decomposition mechanism.

Differential Scanning Calorimetry (DSC):

DSC measures the difference in heat flow between a sample and an inert reference as they are subjected to the same temperature program. nih.gov This technique is used to detect and quantify thermal events such as melting, crystallization, and glass transitions. nih.gov The output is a thermogram showing heat flow versus temperature.

For this compound, a DSC analysis would identify:

Melting Point: As a crystalline solid, the compound will exhibit a sharp endothermic peak corresponding to its melting point. The peak temperature provides the melting temperature (Tₘ), and the area under the peak is proportional to the enthalpy of fusion (ΔHfus). Some chemical supplier databases report a melting point of approximately 300°C, though this would need to be confirmed by experimental DSC analysis. lookchem.com

Purity: The shape of the melting endotherm can be an indicator of purity. Impurities typically cause a broadening of the peak and a depression of the melting point.

Polymorphism: DSC can detect solid-solid phase transitions that might occur before melting, which would appear as separate endothermic or exothermic events.

The table below summarizes the information obtained from these two key thermal analysis techniques.

Table 2: Application of Thermal Analysis to this compound

Technique Principle Key Information Obtained
Thermogravimetric Analysis (TGA) Measures mass change vs. temperature. Onset of decomposition, thermal stability, decomposition stages, final residue amount.

| Differential Scanning Calorimetry (DSC) | Measures heat flow difference vs. temperature. nih.gov | Melting point (Tₘ), enthalpy of fusion (ΔHfus), detection of polymorphic transitions, purity assessment. |

Electrochemical Methods for Detection and Quantification

Electrochemical methods are a class of analytical techniques that use the relationship between an electrical signal (such as current or potential) and a chemical reaction for quantitative and qualitative analysis. These methods are known for their high sensitivity, rapid response, and relatively low cost, making them suitable for detecting trace amounts of electroactive analytes.

While specific studies on the electrochemical detection of this compound are not prevalent, the principles of voltammetric techniques can be readily applied to its analysis. Aromatic compounds, including benzoates, are often electroactive, meaning they can be oxidized or reduced at an electrode surface at a specific potential. The analysis would likely target the oxidation of the 2-fluorobenzoate anion.

Potential Methodologies:

Cyclic Voltammetry (CV): This technique is often used for initial investigations of an analyte's electrochemical behavior. The potential applied to a working electrode is scanned linearly in a forward and then a reverse direction, and the resulting current is measured. A CV experiment for 2-fluorobenzoate would reveal its oxidation potential and whether the reaction is reversible or irreversible. This information is crucial for developing a quantitative method.

Differential Pulse Voltammetry (DPV) and Square-Wave Voltammetry (SWV): These are highly sensitive voltammetric techniques used for quantitative analysis. They employ potential pulses superimposed on a linear voltage ramp, which enhances the current response from the analyte while minimizing background (capacitive) current. This results in well-defined peaks where the peak height is directly proportional to the analyte's concentration. These methods could be used to develop a sensor for quantifying 2-fluorobenzoate in various samples with low detection limits. researchgate.net

Sensor Development:

To improve the sensitivity and selectivity of electrochemical measurements, the working electrode (e.g., glassy carbon, gold) is often chemically modified. Nanomaterials such as graphene, carbon nanotubes, or metal nanoparticles are used to increase the electrode's surface area and enhance the rate of electron transfer, leading to a stronger analytical signal. researchgate.net For 2-fluorobenzoate analysis, a sensor could be developed by modifying an electrode with a material that promotes its oxidation, allowing for more sensitive and selective detection in complex matrices like water samples. rsc.org

The table below outlines potential electrochemical techniques for the analysis of this compound.

Table 3: Potential Electrochemical Methods for 2-Fluorobenzoate Analysis

Technique Principle Potential Application for 2-Fluorobenzoate
Cyclic Voltammetry (CV) Measures current response to a linear, triangular potential sweep. To investigate the oxidation/reduction behavior and determine the oxidation potential.
Differential Pulse Voltammetry (DPV) Measures current just before and at the end of a potential pulse; the difference is plotted vs. potential. Quantitative determination at low concentrations with high sensitivity.
Square-Wave Voltammetry (SWV) A square-wave potential is superimposed on a staircase waveform; current is sampled at the end of forward and reverse pulses. Rapid and sensitive quantitative analysis, suitable for trace detection.

| Amperometry | Measures the current at a fixed potential over time. | Continuous monitoring or detection in flow systems (e.g., as a detector for liquid chromatography). rsc.org |

Applications in Specialized Chemical Research Domains

Utilization as a Versatile Synthetic Building Block in Fine Chemical Synthesis

The 2-fluorobenzoic acid moiety is a valuable building block in organic synthesis due to the specific electronic and steric properties imparted by the fluorine atom. Its presence can influence the reactivity of the carboxylic acid group and the aromatic ring, and can introduce desirable properties such as altered acidity, lipophilicity, and metabolic stability in the final products. This makes it a useful intermediate in the synthesis of a range of fine chemicals, including pharmaceuticals and agrochemicals. guidechem.com

One notable application of 2-fluorobenzoic acid is in the preparation of analogs of complex natural products. For instance, it has been employed in the synthesis of analogs of Zaragozic acid A, a potent inhibitor of squalene (B77637) synthase. sihaulichemicals.com The incorporation of the 2-fluorobenzoyl group allows for the exploration of the structure-activity relationship of these complex molecules, potentially leading to the development of new therapeutic agents.

The synthesis of 2-fluorobenzoic acid itself can be achieved through various methods, including the diazotization of anthranilic acid in the presence of anhydrous hydrogen fluoride (B91410) and sodium nitrite (B80452). chemicalbook.com Another route involves the oxidation of 2-fluorobenzaldehyde. chemicalbook.com The availability of reliable synthetic routes to 2-fluorobenzoic acid ensures its accessibility as a starting material for more complex syntheses.

While 2-fluorobenzoic acid is widely recognized as a key intermediate, detailed and varied examples of its direct application as a building block in the synthesis of a broad range of fine chemicals are often proprietary or dispersed throughout the extensive chemical literature. However, its role as a precursor is firmly established in the production of specialized molecules where the introduction of a fluorine atom at the ortho position is critical for biological activity or material properties.

Role in Catalytic Processes

The 2-fluorobenzoate (B1215865) moiety has been explored in the field of catalysis, both in terms of its potential role as a cocatalyst and as a component of ligands for transition metal complexes.

Bifunctional catalysis involves the use of a catalyst system with two distinct functional groups that act cooperatively to promote a chemical reaction. beilstein-journals.orgnih.gov These catalysts often consist of a Lewis acid and a Lewis base, or a Brønsted acid and a Brønsted base, within the same molecule. This cooperative action can lead to enhanced reactivity and selectivity compared to catalysts with a single functional group. nih.gov

A thorough review of the scientific literature does not reveal specific studies where sodium 2-fluorobenzoate or the 2-fluorobenzoate anion has been explicitly investigated or utilized as a cocatalyst in bifunctional catalysis. While the carboxylate group can act as a Brønsted base and the fluorinated aromatic ring can engage in non-covalent interactions, its role as a distinct and effective cocatalyst in bifunctional systems has not been a significant focus of published research to date. The field of bifunctional catalysis is extensive, with a primary focus on the design of complex chiral scaffolds containing integrated acidic and basic functionalities. beilstein-journals.org

The 2-fluorobenzoate anion can act as a ligand, coordinating to metal centers through its carboxylate group. The fluorine substituent can influence the electronic properties of the metal complex and participate in secondary interactions, potentially affecting the catalytic activity and selectivity.

Research has been conducted on the synthesis and structural characterization of various transition metal(II) complexes with 2-fluorobenzoate ligands. researchgate.net These studies have explored complexes with metals such as copper(II), zinc(II), cadmium(II), lead(II), cobalt(II), and nickel(II), often in combination with N-donor co-ligands like 2,2′-bipyridine and 1,10′-phenanthroline. The structural analyses of these complexes provide a foundation for understanding how the 2-fluorobenzoate ligand coordinates to different metal centers, revealing monomeric, dimeric, and polymeric structures. researchgate.net

Furthermore, Schiff base ligands derived from 2-fluorobenzoic acid have been synthesized and complexed with transition metals. For example, 2-fluoro-N'-[(E)-2-hydroxyphenyl)methylene] benzohydrazide (B10538) has been used to create metal complexes that have been investigated for their catalytic, antioxidant, and antimicrobial properties. nih.gov These studies demonstrate the potential of incorporating the 2-fluorobenzoate framework into more complex ligand systems to modulate the properties of the resulting metal catalysts. While the primary focus of some studies has been on the structural and antimicrobial aspects, the investigation into their catalytic applications is an active area of research. nih.govresearchgate.net

Metal CenterCo-ligandStructural FeatureReference
Cu(II)2,2′-bipyridineMonomeric researchgate.net
Pb(II)NonePolymeric researchgate.net
Zn(II)N-donor ligandsDimeric researchgate.net
Co(II)N-donor ligandsMonomeric researchgate.net
Ni(II)N-donor ligandsMonomeric researchgate.net

Research and Synthesis of Radiopharmaceutical Precursors (e.g., for ¹⁸F Incorporation)

Fluorine-18 (¹⁸F) is a positron-emitting radionuclide with a half-life of 109.7 minutes, making it ideal for use in Positron Emission Tomography (PET), a powerful in vivo imaging technique. arkat-usa.org The development of ¹⁸F-labeled radiotracers is a major focus of radiopharmaceutical chemistry. While N-succinimidyl 4-[¹⁸F]fluorobenzoate ([¹⁸F]SFB) is a widely used prosthetic group for labeling biomolecules, research has also been conducted on the synthesis of its ortho-substituted counterpart, 2-[¹⁸F]fluorobenzoic acid derivatives. arkat-usa.orgresearchgate.net

A significant challenge in ¹⁸F radiolabeling is the need for rapid and efficient synthetic methods due to the short half-life of the isotope. arkat-usa.org A convenient, single-step procedure has been developed for the preparation of 2-fluorobenzoic acids via the nucleophilic fluorination of readily available 1-arylbenziodoxolones. arkat-usa.org This method has been successfully adapted for the radiosynthesis of 2-[¹⁸F]-fluoro-5-nitrobenzoic acid, a potentially important precursor for the ¹⁸F-labeling of peptides, proteins, and antibodies for PET imaging. arkat-usa.org

The radiosynthesis of 2-[¹⁸F]-fluoro-5-nitrobenzoic acid was achieved with a radiochemical yield of up to 39% and a radiochemical purity of over 98%. arkat-usa.org The reaction conditions were optimized to be rapid, taking place in 30 minutes at 150 °C in acetonitrile (B52724). arkat-usa.org This efficient synthesis of a 2-[¹⁸F]fluorobenzoic acid derivative highlights its potential as a valuable precursor in the development of new PET radiotracers. arkat-usa.org The ability to introduce the ¹⁸F label at the ortho position provides an alternative to the more common para-substituted tracers, which could lead to radiopharmaceuticals with different biological properties.

PrecursorRadiolabeled ProductRadiochemical YieldRadiochemical PurityReference
5-nitro-substituted 1-arylbenziodoxolone2-[¹⁸F]-fluoro-5-nitrobenzoic acidup to 39%>98% arkat-usa.org

Application as a Chemical Tracer in Subsurface Fluid Dynamics and Environmental Tracking

Fluorinated benzoic acids (FBAs), including isomers of fluorobenzoate, are widely used as chemical tracers in hydrological and environmental studies to understand the movement of water and solutes in subsurface environments. nmt.edunih.govgeus.dkresearchgate.net These compounds are effective tracers due to several key properties: they are generally non-reactive (conservative), have low sorption to soil and aquifer materials, are not naturally present in the environment, and can be detected at very low concentrations. nmt.edusemanticscholar.org

The use of a suite of different FBA tracers allows for multi-tracer tests, where different tracers can be injected at different locations or times to delineate complex flow paths. nih.gov Analytical methods, such as high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS-MS), have been developed for the simultaneous detection and quantification of multiple FBA isomers in water samples. nih.govgeus.dknih.gov These methods are highly sensitive, with detection limits in the low microgram-per-liter (µg/L) range. nih.govgeus.dkresearchgate.net

Field and laboratory studies have demonstrated the conservative behavior of various fluorobenzoates, including difluorobenzoates, where their movement through soil and groundwater is comparable to that of bromide, a commonly used conservative tracer. semanticscholar.org These tracer tests provide valuable data for:

Determining groundwater flow direction and velocity. nmt.edu

Characterizing aquifer properties such as porosity and dispersivity. nmt.edu

Assessing the potential for contaminant transport.

Modeling water flow in both saturated and unsaturated zones. nmt.edunih.govgeus.dk

The selection of a specific FBA tracer for a study depends on factors such as the hydrogeological conditions of the site and the analytical capabilities available. The robust nature and proven effectiveness of fluorobenzoates have established them as essential tools in modern hydrogeology and environmental science. researchgate.net

Studies in Materials Science (e.g., Liquid Crystalline Compounds, Polymer Chemistry)

The incorporation of fluorine atoms into organic molecules can significantly influence their material properties, including their liquid crystalline behavior and polymer characteristics. The 2-fluorobenzoate moiety has been investigated as a component in the design of new materials.

In the field of liquid crystals, the introduction of fluorine substituents can alter properties such as dielectric anisotropy, viscosity, and mesophase stability. researchgate.netbiointerfaceresearch.combeilstein-journals.org Research has been conducted on the synthesis and characterization of liquid crystalline compounds containing fluorinated benzoate (B1203000) units. For example, 1,3-phenylene bis[4-(6-n-dodecyloxynaphthalene-2-carbonyloxy)-3-fluorobenzoate] is a banana-shaped liquid crystalline molecule that incorporates a 3-fluorobenzoate (B1230327) unit, demonstrating the use of fluorinated benzoates in the construction of complex liquid crystal architectures. nycu.edu.tw While this example is a meta-substituted isomer, it highlights the general principle of using fluorobenzoates in liquid crystal design. The synthesis of various fluorinated benzoate liquid crystals has been explored to study the effect of the number and position of fluorine atoms on their mesomorphic properties. researchgate.net

In addition to small-molecule liquid crystals, the study of transition metal(II) 2-fluorobenzoate complexes is also relevant to materials science. researchgate.net These complexes can form a variety of structures, including coordination polymers, which are of interest for their potential magnetic, optical, or porous properties. The ability of the 2-fluorobenzoate ligand to bridge metal centers and participate in hydrogen bonding and π–π stacking interactions can be used to control the assembly of these materials in the solid state. researchgate.net While the direct incorporation of this compound into bulk polymers is not widely reported, its derivatives serve as monomers or functional components in the synthesis of specialized polymers where the properties imparted by the fluorinated aromatic ring are desired.

Q & A

Q. What are the optimal synthetic routes for Sodium 2-fluorobenzoate, and how can purity be validated?

this compound is typically synthesized via carboxylation of 2-fluorobenzyl halides or neutralization of 2-fluorobenzoic acid with sodium hydroxide. To ensure high yield (>90%), reflux conditions (e.g., 80°C for 6 hours in ethanol/water) and stoichiometric control of NaOH are critical . Purity validation requires a combination of techniques:

  • HPLC (retention time comparison against standards, ≥99% purity threshold)
  • NMR spectroscopy (¹H/¹³C peaks: δ 7.8–7.2 ppm for aromatic protons, absence of residual solvent peaks)
  • Elemental analysis (C: 48.5%, H: 2.4%, F: 10.1%) .

Q. How does this compound’s solubility vary across solvents, and what factors influence this?

Solubility is highly solvent-dependent due to the compound’s polar carboxylate group and hydrophobic fluorinated aromatic ring. Experimental protocols recommend:

  • Polar solvents : High solubility in water (∼50 g/L at 25°C) and methanol (∼40 g/L).
  • Nonpolar solvents : Low solubility in hexane (<0.1 g/L).
  • Temperature dependence : Solubility in water increases by ∼15% at 50°C.
    Document solvent polarity indexes and use gravimetric analysis for reproducibility .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • FT-IR : Confirm carboxylate (COO⁻) stretching at 1580–1650 cm⁻¹ and C-F vibration at 1100–1250 cm⁻¹.
  • Mass spectrometry (ESI-MS) : Expect [M⁻Na]⁻ ion at m/z 158.0.
  • X-ray crystallography : Resolves crystal packing and confirms orthorhombic lattice parameters (e.g., a = 7.2 Å, b = 10.5 Å) .

Advanced Research Questions

Q. How does the fluorine substituent’s position in benzoate derivatives affect their electronic properties and reactivity?

Fluorine’s electron-withdrawing effect at the ortho position reduces electron density on the aromatic ring, influencing reactivity in nucleophilic substitutions. Methodological approaches include:

  • Hammett studies : Compare σ values (σₘ = 0.34 vs. σₚ = 0.06) to quantify substituent effects.
  • DFT calculations : Optimize geometries (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces.
  • Kinetic experiments : Measure reaction rates in SNAr reactions (e.g., with piperidine) to correlate with substituent position .

Q. How can conflicting data on this compound’s thermal stability be resolved?

Discrepancies in decomposition temperatures (reported 220–250°C) may arise from impurities or experimental conditions. To address this:

  • Controlled TGA/DSC : Run under inert gas (N₂) at 10°C/min, noting endothermic peaks (melting) and exothermic decomposition.
  • Replicate studies : Compare purity-certified samples (e.g., ≥99% HPLC) with commercial grades.
  • In situ XRD : Monitor structural changes during heating to identify phase transitions .

Q. What strategies mitigate hydrolysis of this compound in aqueous biological assays?

Hydrolysis of the C-F bond under alkaline or enzymatic conditions can generate 2-hydroxybenzoate. Recommendations:

  • pH control : Buffer solutions at pH 5–7 (e.g., phosphate buffer) to slow hydrolysis.
  • Stabilizers : Add 1–2% glycerol or cyclodextrins to shield the fluorinated moiety.
  • LC-MS monitoring : Quantify degradation products hourly to adjust assay conditions .

Q. How can this compound be utilized as a mechanistic probe in organometallic catalysis?

The fluorine atom acts as a spectroscopic tag and electronic modulator. Example applications:

  • 19F NMR spectroscopy : Track ligand exchange kinetics in Pd-catalyzed couplings.
  • Steric effects : Compare turnover rates with non-fluorinated analogs to isolate electronic vs. steric contributions.
  • Catalyst design : Use as a co-catalyst in Ullmann reactions to enhance selectivity for aryl fluorides .

Methodological Best Practices

  • Reproducibility : Document solvent batches, drying protocols, and instrument calibration (e.g., NMR lock mass) .
  • Data contradiction analysis : Cross-validate results using orthogonal techniques (e.g., HPLC + NMR) and consult crystallographic data to resolve structural ambiguities .
  • Hypothesis framing : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to experimental designs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.